molecular formula C16H20BFO4 B2701596 4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester CAS No. 2096996-81-3

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester

Cat. No.: B2701596
CAS No.: 2096996-81-3
M. Wt: 306.14
InChI Key: WCLUOZCSETWVDM-UHFFFAOYSA-N
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Description

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester is a complex organic compound that features a cyclopropane ring, a carboxylic acid group, and a boronic ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The starting material, 2-fluoro-4-bromophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.

    Cyclopropanation: The boronic ester is then subjected to cyclopropanation using a suitable cyclopropane precursor under basic conditions.

    Carboxylation: Finally, the cyclopropane derivative is carboxylated using carbon dioxide in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe due to its boronic ester group, which can interact with biological molecules.

    Medicine: Explored for its potential as a drug candidate or a drug delivery agent due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Carboxycyclopropyl)-3-fluorophenylboronic acid pinacol ester is unique due to its combination of a cyclopropane ring, a carboxylic acid group, and a boronic ester moiety. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BFO4/c1-14(2)15(3,4)22-17(21-14)10-5-6-11(12(18)9-10)16(7-8-16)13(19)20/h5-6,9H,7-8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLUOZCSETWVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3(CC3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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